molecular formula C33H27N4O2D3 B602563 Telmisartan-d3 CAS No. 1189889-44-8

Telmisartan-d3

Numéro de catalogue B602563
Numéro CAS: 1189889-44-8
Poids moléculaire: 517.65
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

Telmisartan-d3 has a molecular formula of C33H27D3N4O2 . The molecular weight is 517.64 . The structure of Telmisartan has been determined by single-crystal X-ray diffraction and the method of simulated annealing from high-resolution X-ray powder diffraction data .


Physical And Chemical Properties Analysis

Telmisartan-d3 has a melting point of 262-265°C and is stored at -20°C under an inert atmosphere . It is slightly soluble in DMSO and methanol when heated . The solid-state properties of Telmisartan have been analyzed using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRD) .

Applications De Recherche Scientifique

Structural Characterization and Pharmaceutical Evaluation

Telmisartan is an anti-hypertensive drug that exhibits poor aqueous solubility . In a study, salt formation was utilized to address this issue . Three hydrochloride salts of telmisartan were obtained and their crystal structures were determined using single-crystal structure analysis . The hydrochloride salts enhanced the solubility of telmisartan approximately 10 to 20 times .

Enhancement of Solubility and Dissolution Rate

Telmisartan has a very poor aqueous solubility, especially in pH ranging from 3 to 9 (i.e., biological fluids) that results in poor bioavailability . A study aimed to improve Telmisartan solubility and dissolution rates without the need for expensive multistep procedures, and without inclusion of alkalinizers . This study adopted the use of surface solid dispersions (SSDs) employing superdisintegrants, hydrophilic polymers and combined carriers .

Synthesis of Telmisartan

A concise synthetic route was designed for making telmisartan . The key bis-benzimidazole structure was constructed via the copper-catalyzed cyclization of o-haloarylamidines . By adopting this approach, telmisartan was obtained in a 7-step overall yield of 54% .

Physicochemical Properties

The solubility, intrinsic dissolution rate (IDR), powder flowability, and tabletability of Telmisartan Hydrochloride salts were characterized and compared with those of the telmisartan free base form . The resulting salts had a larger particle size and a more favorable crystal morphology that led to better powder flowability .

Drug Absorption and Effectiveness of Drug Therapy

Solubility is an important physicochemical factor that affects drug absorption and the effectiveness of drug therapy . The hydrochloride salts maintained the spring parachute effect up to 24 hours .

Improvement of Drug Content and Dissolution Profiles

The effect of aging was studied by comparing the drug content and dissolution profiles of freshly prepared SSDs with aged samples . The results proved a non-significant difference in the drug content and dissolution profiles between fresh and aged samples .

Mécanisme D'action

Target of Action

Telmisartan-d3, like Telmisartan, is a selective antagonist of the angiotensin II receptor type 1 (AT1) . The AT1 receptor is a primary target of Telmisartan-d3 and plays a crucial role in the regulation of blood pressure .

Mode of Action

Telmisartan-d3 binds to the AT1 receptor with high affinity, displacing angiotensin II . This binding inhibits the action of angiotensin II on vascular smooth muscle, leading to a reduction in arterial blood pressure . Recent studies suggest that Telmisartan may also have PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects .

Biochemical Pathways

Telmisartan-d3 affects several biochemical pathways. It blocks the vasoconstrictor and aldosterone secretory effects of angiotensin II . It also improves cardiovascular remodeling associated with the production of endothelial nitric oxide synthase (eNOS) through PPAR-γ, inhibits the Rho-kinase pathway, and suppresses oxidative stress . Furthermore, it has been suggested that Telmisartan-d3 may interact with the programmed cell death-ligand 1 (PD-L1) protein dimer .

Pharmacokinetics

Telmisartan-d3 demonstrates nonlinear pharmacokinetics when orally administered . Its bioavailability ranges from 42–100% . It has a high protein binding rate of over 99.5% and a minimal liver metabolism via glucuronidation . The elimination half-life of Telmisartan is approximately 24 hours, and it is primarily excreted in feces .

Result of Action

The molecular and cellular effects of Telmisartan-d3’s action include the inhibition of the NLRP3 inflammasome and the activation of the PI3K pathway in neural stem cells injured by oxygen-glucose deprivation . It also has potential anti-inflammatory and antitumor effects .

Action Environment

Environmental factors such as process parameters can influence the action of Telmisartan-d3. For instance, the particle size of Telmisartan can be reduced to the nano-range by anti-solvent crystallization, which can affect its solubility and bioavailability . Furthermore, the presence of certain substances, such as albumin, can affect the hepatic uptake of Telmisartan .

Safety and Hazards

Telmisartan is suspected of damaging the unborn child (H361d) . It is contraindicated during pregnancy and breastfeeding . Serious side effects may include kidney problems, low blood pressure, and angioedema .

Propriétés

IUPAC Name

2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMXLENWKUUMAY-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662199
Record name 4'-{[7'-Methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189889-44-8
Record name 4'-{[7'-Methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.